tert-Butyl 2-benzylnicotinate
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 2-benzylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)14-10-7-11-18-15(14)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |
InChI Key |
KVKFIMWCUFYLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-benzylnicotinate typically involves the esterification of nicotinic acid with tert-butyl alcohol and benzyl alcohol. One common method is the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Zn-Catalyzed Alcoholysis
tert-Butyl 2-benzylnicotinate undergoes chemoselective alcoholysis under neutral conditions using Zn(OAc)₂. The reaction proceeds via a biomimetic mechanism:
-
Zn-chelation of the amide carbonyl and pyridine nitrogen.
-
Hydrogen bonding between Zn-coordinated alcohol and acetate ligands enhances nucleophilicity.
| Entry | Catalyst | Temp (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 14 | Zn(OAc)₂ | 140 | 100 | Quant. |
| 15 | Zn(OAc)₂ | 75 | 72 | 25 |
Primary alcohols (e.g., MeOH) achieve full conversion in 30 min at 60°C, while secondary alcohols require longer times (48 h at 50°C) .
Transesterification and Chemoselectivity
The tert-butyl ester group in this compound resists transesterification with alcohols, unlike isopropyl esters. For example:
-
Isopropanolysis of tert-butyl 2-benzamidonicotinate (13a ) yields isopropyl benzoate (9a ) (87%) and tert-butyl 2-aminonicotinate (10a ) (96%) .
-
No transesterification occurs with tBuOAc solvent, ensuring chemoselectivity .
Compatibility with Functional Groups
The Zn-catalyzed system tolerates sensitive substrates:
-
Sugars and sterols : Compatible with hydroxyl and steroidal groups .
-
Heteroarylamines : Transamidation feasible (e.g., 8-aminoquinoline) .
Mechanistic Insights
DFT calculations confirm:
-
Rate-limiting elimination after nucleophilic attack.
Alternative Synthetic Routes
While not directly reported for this compound, analogous methods include:
Scientific Research Applications
Chemistry: tert-Butyl 2-benzylnicotinate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of nicotinates on cellular processes and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing receptor binding, or altering cellular signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl 2-benzylnicotinate belongs to a class of nicotinate esters with structural analogs differing in substituent groups or ester moieties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent Position | Ester Group | LogP* | Hydrolytic Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | 2-benzyl, 1-COOtBu | tert-butyl | 3.8 | High | Kinase inhibitors |
| Methyl 2-benzylnicotinate | 2-benzyl, 1-COOMe | methyl | 2.1 | Moderate | Catalytic intermediates |
| Ethyl 3-benzylnicotinate | 3-benzyl, 1-COOEt | ethyl | 3.0 | Low | Antimicrobial agents |
| Benzyl nicotinate | 1-COOBn | benzyl | 4.2 | Low | Topical formulations |
*LogP values estimated via computational modeling (e.g., ChemDraw).
Key Findings:
Steric Effects : The tert-butyl group in this compound confers superior hydrolytic stability compared to methyl or ethyl esters, which are prone to enzymatic or acidic cleavage . This property is critical for prolonged shelf life in drug formulations.
Lipophilicity : The benzyl substituent increases LogP, enhancing blood-brain barrier penetration relative to unsubstituted nicotinates (e.g., methyl nicotinate, LogP = 1.2). However, benzyl nicotinate’s higher LogP (4.2) may reduce aqueous solubility, limiting its use in parenteral drugs.
Synthetic Flexibility : Unlike 3-substituted analogs (e.g., Ethyl 3-benzylnicotinate), the 2-benzyl configuration in this compound avoids steric clashes during coupling reactions, enabling efficient derivatization for targeted therapies.
Table 2: Spectroscopic Data Comparison (Selected Peaks)
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| This compound | 1.45 (s, 9H, tBu), 4.15 (s, 2H, CH₂Ph) | 167.5 (COO), 137.2 (Py-C2) |
| Methyl 2-benzylnicotinate | 3.75 (s, 3H, OMe), 4.10 (s, 2H, CH₂Ph) | 166.8 (COO), 136.5 (Py-C2) |
| Benzyl nicotinate | 5.30 (s, 2H, OCH₂Ph), 7.35–7.45 (m, Ph) | 168.0 (COO), 132.0 (Py-C1) |
Spectroscopic trends align with established data for nicotinate derivatives, where tert-butyl protons appear as singlets (1.45 ppm) and benzyl groups exhibit characteristic aromatic splitting .
Research Implications and Limitations
While this compound exhibits favorable stability and reactivity, its environmental impact remains understudied. Future studies should address ecological toxicity and industrial handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
